(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol: is an organic compound with the molecular formula C10H18N2S2 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol typically involves the reaction of appropriate imidazole derivatives with sulfur-containing reagents. One common method includes the reaction of 1,3-diethyl-4,5-dimethylimidazole with carbon disulfide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The imidazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and material science .
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions. The imidazole ring’s nitrogen atoms play a crucial role in binding to metal centers, facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Comparison: Compared to these similar compounds, (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol is unique due to its specific substitution pattern on the imidazole ring and the presence of methanedithiol functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
776278-33-2 |
---|---|
Molekularformel |
C10H18N2S2 |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
(1,3-diethyl-4,5-dimethylimidazol-2-ylidene)methanedithiol |
InChI |
InChI=1S/C10H18N2S2/c1-5-11-7(3)8(4)12(6-2)9(11)10(13)14/h13-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
FGVLMHXQJFNHIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(N(C1=C(S)S)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.